molecular formula C7H8BFO3 B1387599 4-Fluoro-3-methoxyphenylboronic acid CAS No. 854778-31-7

4-Fluoro-3-methoxyphenylboronic acid

Cat. No.: B1387599
CAS No.: 854778-31-7
M. Wt: 169.95 g/mol
InChI Key: LUJMSRVFSBMEOY-UHFFFAOYSA-N
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Description

4-Fluoro-3-methoxyphenylboronic acid is an organoboron compound with the molecular formula C7H8BFO3 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the fourth position and a methoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methoxyphenylboronic acid typically involves the borylation of 4-fluoro-3-methoxyphenyl halides. One common method is the palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. This reaction involves the coupling of 4-fluoro-3-methoxyphenyl bromide with a boronic acid derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-methoxyphenylboronic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert it into different substituted phenylboronic acids.

    Substitution: It participates in electrophilic aromatic substitution reactions, where the boronic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.

Major Products Formed:

    Oxidation: 4-Fluoro-3-methoxyphenol or 4-fluoro-3-methoxyquinone.

    Reduction: Various substituted phenylboronic acids.

    Substitution: Compounds with different functional groups replacing the boronic acid moiety.

Scientific Research Applications

4-Fluoro-3-methoxyphenylboronic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Medicine: The compound is explored for its potential in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.

    Industry: It is utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Comparison with Similar Compounds

  • 4-Chloro-3-methoxyphenylboronic acid
  • 3-Fluoro-4-methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid

Comparison: 4-Fluoro-3-methoxyphenylboronic acid is unique due to the specific positioning of the fluorine and methoxy groups, which confer distinct electronic and steric properties. Compared to 4-Chloro-3-methoxyphenylboronic acid, the fluorine substituent provides different reactivity and interaction profiles. Similarly, the position of the fluorine and methoxy groups in 3-Fluoro-4-methoxyphenylboronic acid alters its chemical behavior compared to this compound.

Properties

IUPAC Name

(4-fluoro-3-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJMSRVFSBMEOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659396
Record name (4-Fluoro-3-methoxyphenyl)boronic acid
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Molecular Weight

169.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

854778-31-7
Record name 4-Fluoro-3-methoxyphenylboronic acid
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Record name 4-Fluoro-3-methoxyphenylboronic acid
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Record name (4-Fluoro-3-methoxyphenyl)boronic acid
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Record name (4-fluoro-3-methoxyphenyl)boronic acid
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Record name 4-Fluoro-3-methoxyphenylboronic acid
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Synthesis routes and methods

Procedure details

To a solution of 23B (2.7 g, 13.1 mmol) in THF (25 mL) at −78° C. was added n-BuLi (1.6 M in hexanes, 11.0 mL, 17.7 mmol). The mixture was stirred at −78° C. for 40 min before trimethyl borate (2.7 mL, 24.3 mmol) was added. The reaction was left stirring from −78° C. to rt over 18 h. It was quenched with 1.0 N HCl (40 mL), extracted with EtOAc, washed with brine and dried over Na2SO4. After evaporation of the solvent, the crude solid product was triturated with EtOAc/hexanes (1:4). After filtration, 23C (0.75 g, 35% yield) was collected as a white solid. 1H NMR (400 MHz, Methanol-d4) δ ppm 3.86 (s, 3H) 7.03-7.45 (m, 3H).
Name
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Name
Yield
35%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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